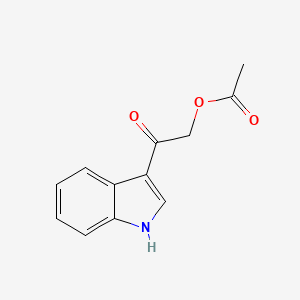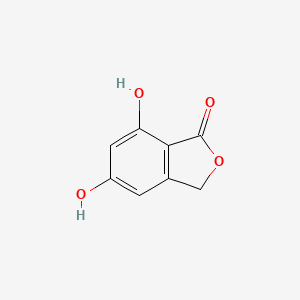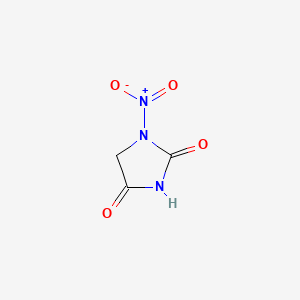![molecular formula C5H10N2 B3350449 1,7-Diazabicyclo[2.2.1]heptane CAS No. 279-42-5](/img/structure/B3350449.png)
1,7-Diazabicyclo[2.2.1]heptane
Descripción general
Descripción
1,7-Diazabicyclo[221]heptane is a bicyclic organic compound characterized by a unique structure that includes two nitrogen atoms within a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,7-Diazabicyclo[2.2.1]heptane can be synthesized through organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio (er). The process involves the release of the triketopiperazine ring nitrogen functions from the oxalyl unit, followed by their convergent condensation with the ketone originating from the Michael acceptor to form an unusual bridged N-acyl aminal structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes involving organocatalysed reactions are scalable and can be adapted for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1,7-Diazabicyclo[2.2.1]heptane has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the preparation of various industrial catalysts and materials.
Mecanismo De Acción
The mechanism of action of 1,7-Diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atoms can form coordination complexes with metal ions, which can then participate in catalytic reactions. Additionally, its unique structure allows it to act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
2,7-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atoms.
2,5-Diazabicyclo[2.2.1]heptane: Another similar compound with nitrogen atoms at different positions, used in similar applications.
Uniqueness: 1,7-Diazabicyclo[2.2.1]heptane is unique due to its specific nitrogen atom positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various specialized applications in research and industry.
Propiedades
IUPAC Name |
1,7-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-3-7-4-2-5(1)6-7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNNQUNPCTRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338744 | |
| Record name | 1,7-Diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279-42-5 | |
| Record name | 1,7-Diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-3-[(Z)-2-nitroethenyl]indole](/img/structure/B3350386.png)

![Imidazo[1,2-B][1,2,4]triazine](/img/structure/B3350415.png)


![Ethyl 2-[5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3350429.png)
![2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine](/img/structure/B3350436.png)


![1-Azabicyclo[3.3.1]nonane](/img/structure/B3350462.png)

